3,4-Dehydro-L-proline amide hydrochloride 3,4-Dehydro-L-proline amide hydrochloride
Brand Name: Vulcanchem
CAS No.: 64869-59-6
VCID: VC0555810
InChI: InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1
SMILES: C1C=CC(N1)C(=O)N.Cl
Molecular Formula: C5H9ClN2O
Molecular Weight: 148.59

3,4-Dehydro-L-proline amide hydrochloride

CAS No.: 64869-59-6

Cat. No.: VC0555810

Molecular Formula: C5H9ClN2O

Molecular Weight: 148.59

* For research use only. Not for human or veterinary use.

3,4-Dehydro-L-proline amide hydrochloride - 64869-59-6

Specification

CAS No. 64869-59-6
Molecular Formula C5H9ClN2O
Molecular Weight 148.59
IUPAC Name (2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1
Standard InChI Key NRDOQMABVJRPFF-WCCKRBBISA-N
SMILES C1C=CC(N1)C(=O)N.Cl
Canonical SMILES C1C=CC(N1)C(=O)N.Cl

Introduction

Chemical Structure and Properties

PropertyValue
CAS Number64869-59-6
Molecular FormulaC₅H₉ClN₂O
Molecular Weight148.59 g/mol
IUPAC Name(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride
PubChem CID66879066

The chemical structure combines a 3-pyrroline scaffold with a carboxamide group, creating a versatile building block for various synthetic applications .

Structural Identifiers

For research and database purposes, the compound can be identified using several notations:

Identifier TypeValue
SMILESC1C=CC(N1)C(=O)N.Cl
Standard InChIInChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1
InChIKeyNRDOQMABVJRPFF-WCCKRBBISA-N

These identifiers facilitate accurate database searching and chemical information retrieval across scientific platforms .

Synthesis Methods

The synthesis of 3,4-Dehydro-L-proline amide hydrochloride employs specialized organic chemistry techniques to achieve the desired structural configuration.

Multi-step Synthesis Approach

A common synthesis route involves a four-step reaction sequence starting from 3-aminoallene-3-carboxylate methyl esters. This approach allows for diversification at multiple sites of the molecule, creating versatility in the final compound's properties .

The key steps in this synthetic pathway include:

  • Silver-catalyzed intramolecular cyclization of aminoallenes to form the 3-pyrroline scaffold

  • N-functionalization reactions to modify the nitrogen position

  • Conversion of the carboxylic acid group to the amide functionality

  • Formation of the hydrochloride salt for stability and solubility purposes

Amide Coupling Techniques

The carboxylic acid handle of the 3-pyrroline subunit serves as a critical point for diversification. Amide coupling reactions typically employ polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation conditions. This method produces 3,4-dehydroproline amides with purities exceeding 85%, as confirmed by LC/MS/ESLD analysis .

The excess HOBt used in these reactions can be effectively removed using silica-bound carbonate SPE cartridges, ensuring high purity of the final product .

Applications in Pharmaceutical Development

3,4-Dehydro-L-proline amide hydrochloride has emerged as a valuable compound in pharmaceutical research and development, particularly in peptide-based therapeutics.

Peptide-Based Drug Enhancement

Biochemical Research Applications

The unique structural features of 3,4-Dehydro-L-proline amide hydrochloride make it particularly valuable in fundamental biochemical research.

Protein Structure and Function Studies

Neuroscience Applications

The compound has found significant applications in neurobiological research, contributing to our understanding of neurological processes and potential treatments for neural disorders.

Neurotransmitter Modulation

3,4-Dehydro-L-proline amide hydrochloride has been investigated for its potential effects on neurotransmitter systems, offering promising avenues for developing treatments targeting neurological disorders. These investigations focus on:

  • Interactions with neurotransmitter receptors

  • Effects on synaptic transmission

  • Modulation of neural signaling pathways

  • Neuroprotective properties in various experimental models

Neurological Disorder Treatments

The compound serves as a valuable chemical tool in researching potential treatments for various neurological conditions, including:

  • Neurodegenerative diseases

  • Psychiatric disorders

  • Pain management

  • Seizure control

Material Science Applications

Beyond its biological applications, 3,4-Dehydro-L-proline amide hydrochloride has demonstrated utility in material science.

Hydrogel Development

The compound is being explored for its properties in creating novel materials, particularly hydrogels with applications in controlled drug delivery systems. These hydrogels offer:

  • Stimuli-responsive drug release mechanisms

  • Biocompatibility with living tissues

  • Tunable degradation profiles

  • Ability to encapsulate various therapeutic agents

Biomaterial Functionalization

The reactive properties of 3,4-Dehydro-L-proline amide hydrochloride make it suitable for functionalizing biomaterials to enhance their performance in medical applications. This includes surface modifications of:

  • Implantable devices

  • Tissue engineering scaffolds

  • Wound healing materials

  • Diagnostic platforms

Agricultural Chemistry Applications

The compound has emerging applications in agricultural science, particularly in enhancing plant growth and stress resistance.

Plant Growth Enhancement

3,4-Dehydro-L-proline amide hydrochloride is being examined for its potential to stimulate plant growth through various mechanisms, including:

  • Modulation of plant hormone signaling

  • Enhancement of nutrient uptake

  • Improvement of photosynthetic efficiency

  • Optimization of plant metabolism

Stress Resistance Development

The compound shows promise in developing agrochemicals that improve plant resistance to various environmental stressors, such as:

  • Drought conditions

  • Temperature extremes

  • Pathogen attacks

  • Soil salinity

SpecificationDetails
Purity Grades99%, 99.9%, 99.99%, 99.999%, and higher
Standard GradesMil Spec, ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, and Electronics
Typical PackagingPalletized plastic 5 gallon/25 kg pails, fiber and steel drums, 1 ton super sacks
Special PackagingArgon or vacuum packaging for air-sensitive materials
DocumentationCertificate of Analysis and Safety Data Sheet (SDS)

These specifications ensure that researchers can obtain the compound in the appropriate form for their specific applications .

Chemical Reactions and Derivatives

The reactivity profile of 3,4-Dehydro-L-proline amide hydrochloride enables diverse chemical transformations.

Common Reaction Types

The compound undergoes various chemical reactions, including:

  • Oxidation reactions targeting the unsaturated bond

  • Reduction reactions that can saturate the double bond

  • Substitution reactions at multiple positions

  • Coupling reactions for incorporation into larger molecular structures

Structural Derivatives

The parent compound serves as a foundation for developing numerous derivatives with modified properties:

  • N-functionalized derivatives with altered solubility profiles

  • Ring-substituted variants with modified conformational preferences

  • C-terminal modifications creating diverse amide structures

  • Stereochemical variants with different biological activities

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